molecular formula C16H15FN2 B8384271 5-(4-Fluorophenyl)tryptamine

5-(4-Fluorophenyl)tryptamine

Cat. No. B8384271
M. Wt: 254.30 g/mol
InChI Key: BNJZHIVPOUJQHP-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Combine LiAlH4 (2.66 g, 70.17 mmol) and dry THF (70.0 ml) and cool the suspension in an ice bath. Add dropwise a solution of 5-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole (3.30 g, 11.69 mmol) in dry THF (30.0 ml). Heat to reflux. After 1 hour, cool to ambient temperature and stir. After 15 hours, quench with saturated Na2SO4 (100 ml/mol) and stir at ambient temperature. After 1 hour, filter, rinse the precipitate with THF, and evaporate the filtrate to residue. Chromatograph the residue on silica gel eluting with dichloromethane/2N NH3(methanol) (80/20) to give the title compound. Prepare the HCl salt in diethyl ether: mp>250° C. MS (ACPI): m/e 255.0 (M+1). Analysis for C16H16ClFN2: Calcd: C, 66.09; H, 5.55; N, 9.63; found: C, 65.78; H, 5.48; N, 9.58.
Quantity
2.66 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
5-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[NH:19][CH:18]=[C:17]3[CH:23]=[CH:24][N+:25]([O-])=O)=[CH:10][CH:9]=1>C1COCC1>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:15]=[C:16]3[C:20]([NH:19][CH:18]=[C:17]3[CH2:23][CH2:24][NH2:25])=[CH:21][CH:22]=2)=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
5-(4-fluorophenyl)-3-(2-nitrovinyl)-1H-indole
Quantity
3.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=C2C(=CNC2=CC1)C=C[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
WAIT
Type
WAIT
Details
After 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quench with saturated Na2SO4 (100 ml/mol)
STIRRING
Type
STIRRING
Details
stir at ambient temperature
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinse the precipitate with THF
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate to residue

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C2NC=C(CCN)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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